Lithium 3-oxo-3-phenylpropanoate
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Overview
Description
Lithium 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C9H7LiO3 It is a lithium salt of 3-oxo-3-phenylpropanoic acid, characterized by the presence of a phenyl group attached to a three-carbon chain with a keto group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-oxo-3-phenylpropanoic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:
C9H8O3+LiOH→C9H7LiO3+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-oxo-3-phenylpropanoic acid.
Reduction: 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Lithium 3-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, providing potential neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar structural features.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with a hydroxyl group and an amino group, used in organic synthesis.
Uniqueness
Lithium 3-oxo-3-phenylpropanoate is unique due to its lithium salt form, which imparts distinct chemical and physical properties compared to its ester and amide counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.
Properties
Molecular Formula |
C9H7LiO3 |
---|---|
Molecular Weight |
170.1 g/mol |
IUPAC Name |
lithium;3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3.Li/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
SXLHCCMAUYVFKJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(=O)CC(=O)[O-] |
Origin of Product |
United States |
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